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Introduction

Dihydrofolate Reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the

reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a

cofactor.[1][2][3] This reaction is critical for the de novo synthesis of purines, thymidylic acid,

and certain amino acids, making THF an essential cofactor for one-carbon metabolism.[4][5][6]

The inhibition of DHFR disrupts DNA synthesis and cell growth, establishing it as a key target

for therapeutic agents in cancer (e.g., Methotrexate) and bacterial infections (e.g.,

Trimethoprim).[1][5][7]

The spectrophotometric assay for DHFR activity is a continuous assay that relies on monitoring

the oxidation of NADPH to NADP⁺.[3][8] NADPH has a distinct absorbance maximum at 340

nm, whereas NADP⁺ does not.[9] Therefore, the rate of decrease in absorbance at 340 nm is

directly proportional to the rate of DHFR activity. This method provides a simple, sensitive, and

reliable means to measure DHFR kinetics and screen for potential inhibitors.[3][6][10]

Principle of the Assay

The enzymatic reaction catalyzed by DHFR is as follows:

7,8-dihydrofolate + NADPH + H⁺ → 5,6,7,8-tetrahydrofolate + NADP⁺

The consumption of NADPH is monitored by the decrease in absorbance at 340 nm. The rate

of this decrease is used to calculate the enzyme's activity based on the Beer-Lambert law (A =
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εcl), where 'A' is absorbance, 'ε' is the molar extinction coefficient, 'c' is the concentration, and

'l' is the path length. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹ (or

6.22 mM⁻¹cm⁻¹).[11][12][13]

Experimental Protocols
Materials and Reagents

Purified Dihydrofolate Reductase (DHFR) enzyme or cell/tissue lysate

7,8-Dihydrofolic acid (DHF)

β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

Assay Buffer: 50 mM Potassium Phosphate, pH 6.5 or 7.5[14]

Bovine Serum Albumin (BSA) (optional, for stabilizing the enzyme)

Methotrexate (MTX) or other inhibitors (for inhibition studies)

Temperature-controlled UV/Vis spectrophotometer or 96-well plate reader

1 cm pathlength quartz cuvettes or UV-transparent 96-well plates

Ultrapure water

Reagent Preparation
Assay Buffer (50 mM Potassium Phosphate, pH 6.5):

Prepare by dissolving Potassium Phosphate, Monobasic (KH₂PO₄) in ultrapure water.

Adjust the pH to 6.5 at 25°C using a 1 M KOH solution.[14]

Store at 4°C.

NADPH Stock Solution (10 mM):

Dissolve the required amount of NADPH tetrasodium salt in the Assay Buffer.
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Due to instability, prepare this solution fresh on the day of the experiment and keep it on

ice, protected from light.[2][3][14]

Confirm the concentration by measuring the absorbance at 340 nm (A 1.0 ≈ 0.16 mM for a

1 cm pathlength).

DHF Stock Solution (2.3 mM):

Immediately before use, dissolve DHF powder in Assay Buffer.[14]

DHF is poorly soluble; facilitate dissolution by adding a small amount of 1 M KOH (e.g., 20

µL per mg of DHF).[14]

This solution is highly unstable and light-sensitive; it should be used within minutes of

preparation and kept on ice and protected from light.[6][14]

DHFR Enzyme Solution:

If using a purified enzyme, dilute it immediately before use in a cold Assay Buffer

containing 0.1% (w/v) BSA to achieve a final concentration that gives a linear rate of

absorbance change for at least 3-5 minutes.[14]

If using cell or tissue lysates, prepare them using an appropriate lysis buffer and centrifuge

to remove debris.[6] The supernatant is used for the assay.

Assay Procedure (Cuvette-based)
Spectrophotometer Setup: Set the spectrophotometer to kinetic mode, monitoring

absorbance at 340 nm. Set the temperature to 25°C or 37°C.[2][14]

Reaction Mixture Preparation: In a 1 cm quartz cuvette, prepare the reaction mixture. A

typical 1 mL reaction mixture would be:

880 µL of Assay Buffer

100 µL of 1 mM NADPH working solution (final concentration: 0.10 mM)[14]

10 µL of DHFR enzyme solution
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Blank Measurement: Mix the components by inversion and place the cuvette in the

spectrophotometer. Monitor the baseline absorbance at 340 nm until it is stable. This

accounts for any non-DHF-dependent NADPH oxidation.

Initiate Reaction: Start the reaction by adding 10 µL of 2.3 mM DHF working solution (final

concentration: ~0.023 mM).

Data Acquisition: Immediately mix by inversion and start recording the decrease in

absorbance at 340 nm every 15 seconds for 3 to 5 minutes.[2][14] The rate should be linear.

Note: For a 96-well plate format, adjust volumes accordingly (e.g., a total volume of 200 µL per

well) and use a compatible plate reader.[3][6]

Data Analysis and Presentation
The activity of the DHFR enzyme is calculated from the linear portion of the kinetic trace.

1. Calculate the Rate of Absorbance Change (ΔA₃₄₀/min): Determine the slope of the linear

phase of the absorbance vs. time plot.

2. Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of absorbance

change to the rate of NADPH consumption.

Activity (µmol/min/mL or U/mL) = [(ΔA₃₄₀/min - Blank Rate) * Reaction Volume (mL)] / [ε *

Pathlength (cm) * Enzyme Volume (mL)]

Where:

ε (Molar Extinction Coefficient of NADPH): 6.22 mM⁻¹cm⁻¹[11][13]

Pathlength: 1 cm for a standard cuvette.

Blank Rate: The rate of absorbance change in a control reaction without the substrate (DHF).

Unit Definition: One unit (U) of DHFR activity is defined as the amount of enzyme that catalyzes

the oxidation of 1 µmole of NADPH per minute under the specified assay conditions.[14]

Sample Data Table
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The following table presents sample data for DHFR activity in the presence and absence of the

inhibitor Methotrexate (MTX).

Sample
ID

Enzyme
Source

Inhibitor
(MTX)
Conc.

Initial
A₃₄₀

Final
A₃₄₀ (at
3 min)

ΔA₃₄₀/m
in

Specific
Activity
(mU/mg
protein)

%
Inhibitio
n

1
Purified

hDHFR
0 nM 0.625 0.535 -0.030 48.2 0%

2
Purified

hDHFR
10 nM 0.622 0.586 -0.012 19.3 60%

3
Cell

Lysate
0 nM 0.630 0.609 -0.007 11.3 0%

4
Cell

Lysate
10 nM 0.628 0.620 -0.0027 4.3 61.9%

5

No

Enzyme

Control

0 nM 0.624 0.624 0.000 0.0 N/A

Calculations are based on a 1 mL reaction volume, 1 cm pathlength, and a protein

concentration of 1 mg/mL for specific activity calculation.
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Caption: The enzymatic reduction of DHF to THF by DHFR.

Experimental Workflow for DHFR Assay
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1. Reagent Preparation
(Buffer, NADPH, DHF, Enzyme)

2. Spectrophotometer Setup
(λ=340 nm, Kinetic Mode, 25°C)

3. Prepare Reaction Mixture
(Buffer + NADPH + Enzyme)

4. Initiate Reaction
(Add DHF Substrate)

5. Measure Absorbance
(Record A340 over time)

6. Data Analysis
(Calculate ΔA340/min)

7. Calculate DHFR Activity
(Using Beer-Lambert Law)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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